Reactive red 201
Description
Properties
CAS No. |
106152-22-1 |
|---|---|
Molecular Formula |
C10H11NO |
Synonyms |
Reactive red 201 |
Origin of Product |
United States |
Advanced Degradation Methodologies for Reactive Red 201
Advanced Oxidation Processes (AOPs) for Reactive Red 201 Degradation
AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less harmful substances, and ultimately, to carbon dioxide and water. For azo dyes like RR 201, AOPs offer an effective pathway for complete mineralization.
Photocatalytic Degradation of this compound
Photocatalysis is an AOP that utilizes a semiconductor photocatalyst and a light source to generate ROS. When the photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs. These charge carriers then react with water and oxygen to produce hydroxyl radicals and superoxide radicals, which are the primary agents of degradation for organic pollutants like RR 201.
A variety of semiconductor materials have been investigated for the photocatalytic degradation of reactive dyes.
Titanium Dioxide (TiO₂): TiO₂ is the most widely studied photocatalyst due to its high efficiency, chemical stability, non-toxicity, and cost-effectiveness. It has demonstrated significant efficacy in degrading reactive dyes. For instance, in a study on a similar reactive red dye, TiO₂ immobilized in xanthan gum achieved a 92.5% degradation rate under solar light within 120 minutes. mdpi.com
Zinc Oxide (ZnO): ZnO is another promising photocatalyst with a wide bandgap similar to TiO₂. It has been shown to be a highly effective catalyst for the degradation of textile dyes.
Tin(IV) Oxide-Zirconium-Fluorine (SnO₂–Zr–F) Nanocomposites: While specific data on SnO₂–Zr–F nanocomposites for this compound degradation is limited, research on related tin oxide-based nanocomposites indicates their potential. For example, SnO₂–ZnO/bentonite nanocomposites have been shown to achieve nearly 100% degradation of eriochrome black-T, another azo dye, within 2.5 hours under solar irradiation. The incorporation of zirconium and fluorine is intended to enhance the photocatalytic activity by improving surface properties and charge separation.
| Catalyst System | Target Dye (Analogue) | Degradation Efficiency | Conditions |
| TiO₂/Xanthan Gum | Reactive Red | 92.5% | Solar light, 120 min, pH 5, 25 mg/L dye, 25 mg/L catalyst, 400 mg/L H₂O₂ mdpi.com |
| SnO₂–ZnO/Bentonite | Eriochrome Black-T | ~100% | Solar irradiation, 2.5 hours |
A significant limitation of wide-bandgap semiconductors like TiO₂ and ZnO is that they primarily absorb UV light, which constitutes only a small fraction of the solar spectrum. To harness the abundant visible light, various strategies are employed to modify the photocatalysts. These include doping with non-metals or metals, and creating heterojunctions with other materials. These modifications can narrow the bandgap of the semiconductor, allowing it to be activated by visible light and thus making the process more energy-efficient and cost-effective. The mechanism involves the excitation of an electron from a newly created energy level within the bandgap to the conduction band upon absorption of visible light, initiating the photocatalytic process.
The degradation of this compound via photocatalysis is primarily driven by the action of hydroxyl radicals (•OH). The process begins with the photoexcitation of the semiconductor catalyst, which generates electron-hole pairs (e⁻/h⁺). These charge carriers initiate a series of redox reactions:
Hole Oxidation: The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents and can react with water molecules or hydroxide ions adsorbed on the catalyst surface to produce hydroxyl radicals.
h⁺ + H₂O → •OH + H⁺
h⁺ + OH⁻ → •OH
Electron Reduction: The electrons (e⁻) in the conduction band react with dissolved oxygen molecules to form superoxide radical anions (•O₂⁻). These can further react to produce more hydroxyl radicals.
e⁻ + O₂ → •O₂⁻
•O₂⁻ + H⁺ → HO₂•
2HO₂• → H₂O₂ + O₂
H₂O₂ + e⁻ → •OH + OH⁻
The highly reactive and non-selective hydroxyl radicals then attack the chromophoric azo bond (-N=N-) and the aromatic rings of the this compound molecule. This leads to the cleavage of the dye structure, resulting in the formation of smaller, less colored, and often less toxic intermediate compounds. Continued attack by hydroxyl radicals ultimately leads to the complete mineralization of these intermediates into CO₂, H₂O, and inorganic ions.
The efficiency of the photocatalytic degradation of this compound is influenced by several key operational parameters:
pH: The pH of the solution affects the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface. For many reactive dyes, acidic conditions are favorable for degradation with TiO₂. However, the optimal pH can vary depending on the specific dye and catalyst system. For instance, the degradation of Reactive Violet 5, a similar azo dye, was found to be enhanced under alkaline conditions (pH 10). mdpi.com
Catalyst Dosage: Increasing the catalyst dosage generally increases the number of active sites available for photocatalysis, leading to a higher degradation rate. However, beyond an optimal concentration, the degradation efficiency may decrease due to increased turbidity of the solution, which can scatter light and reduce its penetration. For Reactive Violet 5, an optimal catalyst load of 3 g/L was identified. mdpi.com
Dye Concentration: The initial concentration of the dye significantly impacts the degradation rate. At low concentrations, the degradation rate often follows pseudo-first-order kinetics. However, as the dye concentration increases, the rate of degradation may decrease. This is because more dye molecules are adsorbed on the catalyst surface, which can inhibit the penetration of light to the catalyst surface.
H₂O₂ Concentration: The addition of hydrogen peroxide (H₂O₂) can enhance the photocatalytic degradation rate by acting as an additional source of hydroxyl radicals. H₂O₂ can accept a photogenerated electron, preventing electron-hole recombination and producing •OH. In the degradation of Reactive Red and Turquoise dyes, the addition of 400 mg/L of H₂O₂ was found to be optimal. mdpi.com
Irradiation Time: The degradation efficiency increases with increasing irradiation time as more photons are available to activate the photocatalyst and generate reactive oxygen species.
| Parameter | General Effect on Degradation Efficiency | Optimal Condition Example (for similar reactive dyes) |
| pH | Influences catalyst surface charge and dye ionization. | pH 5 for Reactive Red dye with TiO₂/Xanthan Gum mdpi.com |
| Catalyst Dosage | Increases with dosage up to an optimum, then decreases. | 3 g/L for Reactive Violet 5 with Fe-doped TiO₂ mdpi.com |
| Dye Concentration | Decreases with increasing concentration. | 25 mg/L for Reactive Red dye with TiO₂/Xanthan Gum mdpi.com |
| H₂O₂ Concentration | Increases with concentration up to an optimum. | 400 mg/L for Reactive Red dye with TiO₂/Xanthan Gum mdpi.com |
| Irradiation Time | Increases with time. | 120 minutes for 92.5% degradation of Reactive Red dye mdpi.com |
A major challenge in the practical application of photocatalysis is the recovery and reuse of the powdered photocatalyst from the treated wastewater. To address this, various catalyst immobilization and recovery strategies have been developed:
Immobilization on Supports: Photocatalysts can be immobilized on various inert substrates such as glass plates, polymer membranes, and natural materials like chitosan and alginate beads. mdpi.comnih.govnih.gov This prevents the need for post-treatment filtration. For example, TiO₂ has been successfully immobilized on chitosan-based microparticles for the degradation of textile dyes. nih.gov Similarly, ZnO immobilized on alginate beads has shown high efficiency and reusability for up to four cycles. nih.gov
Magnetic Photocatalysts: Another innovative approach is the development of magnetic photocatalysts. By incorporating a magnetic component, such as iron oxide (Fe₃O₄), into the photocatalyst composite, the catalyst can be easily separated from the solution using an external magnetic field. This allows for rapid recovery and reuse of the catalyst.
These strategies not only simplify the treatment process but also reduce operational costs, making photocatalysis a more viable technology for industrial-scale wastewater treatment.
Fenton and Photo-Fenton Oxidation Processes for this compound
The Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that have demonstrated significant potential in the degradation of resilient organic pollutants like this compound (RR201). These methods are predicated on the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down the complex molecular structure of azo dyes.
The classical Fenton reaction involves the decomposition of hydrogen peroxide (H2O2) catalyzed by ferrous ions (Fe2+) to produce hydroxyl radicals. This process is most effective in acidic conditions, typically around a pH of 3. The fundamental mechanism begins with the reaction between Fe2+ and H2O2, which generates a hydroxyl radical and a ferric ion (Fe3+).
The generated hydroxyl radicals are the primary agents of degradation, attacking the chromophoric azo bond (-N=N-) of the this compound molecule. This initial attack leads to the decolorization of the dye and the formation of smaller, often less colored, organic intermediates. These intermediates can then undergo further oxidation, ideally leading to their complete mineralization into carbon dioxide, water, and inorganic ions.
The regeneration of Fe2+ from Fe3+ is a crucial, yet slower, step in the catalytic cycle. This can occur through a reaction with H2O2 or with hydroperoxyl radicals (HO2•) that may be formed in subsequent reactions. The efficiency of the Fenton process is largely dependent on the rate of this regeneration step.
The photo-Fenton process is an enhancement of the traditional Fenton reaction, utilizing ultraviolet (UV) or solar light to accelerate the degradation of organic pollutants. The introduction of light significantly improves the process in two primary ways. Firstly, the photolysis of the Fe(OH)2+ complex, which is the predominant form of Fe(III) at the optimal pH of 2.8, regenerates Fe2+ and produces an additional hydroxyl radical. This photoreduction of Fe3+ to Fe2+ is a key advantage, as it accelerates the primary Fenton reaction and reduces the accumulation of ferric sludge.
Secondly, the photolysis of H2O2 itself can generate two hydroxyl radicals, further increasing the oxidative capacity of the system. This dual effect of light makes the photo-Fenton process significantly more efficient than the conventional Fenton process for the degradation of this compound. Studies have shown that the photo-Fenton process can achieve nearly complete color removal in a much shorter reaction time compared to the Fenton process alone. researchgate.netarpnjournals.org For instance, one study achieved 99.9% color degradation of Reactive Red 2 in just 10 minutes using the photo-Fenton process, whereas the standard Fenton process only reached 69% degradation in 20 minutes. researchgate.netarpnjournals.org
The efficiency of both Fenton and photo-Fenton processes for this compound degradation is highly dependent on several key operational parameters. The optimization of these conditions is crucial for maximizing removal efficiency and minimizing treatment costs.
pH: The optimal pH for the Fenton process is typically in the acidic range of 3 to 4. casaverdeambiental.com.br At higher pH values, the iron precipitates as ferric hydroxide, reducing the availability of the catalyst and inhibiting the generation of hydroxyl radicals. At very low pH, the formation of oxonium ions (H3O2+) can make the hydrogen peroxide more stable and less reactive with Fe2+.
Initial Dye Concentration: The initial concentration of this compound affects the degradation rate. Higher initial concentrations generally require higher dosages of Fenton's reagent to achieve the same level of removal.
Reaction Time: The degradation of this compound is a time-dependent process. The initial phase of the reaction is typically rapid, with a significant reduction in color occurring within the first few minutes. researchgate.net The reaction then slows down as the concentration of reactants decreases and intermediate products are formed.
| Parameter | Optimal Range/Value | Impact on RR201 Degradation |
| pH | 3-4 | Affects iron solubility and H2O2 stability. casaverdeambiental.com.br |
| [Fe2+]/[H2O2] Molar Ratio | 1:20 - 1:80 | Influences the rate of hydroxyl radical generation. researchgate.net |
| Initial Dye Concentration | 150-300 ppm | Higher concentrations require more reagents. researchgate.net |
| Reaction Time | 10-90 minutes | Rapid initial degradation followed by a slower phase. researchgate.netsums.ac.ir |
The degradation of azo dyes like this compound in Fenton systems often follows pseudo-first-order kinetics. researchgate.net This indicates that the rate of degradation is directly proportional to the concentration of the dye, assuming that the concentration of the hydroxyl radicals remains relatively constant during the initial stages of the reaction.
The reaction rate constant (k) is influenced by factors such as the initial concentrations of Fe2+ and H2O2, temperature, and the initial dye concentration. Studies have shown a linear correlation between the rate constant and the initial concentrations of both FeSO4 and H2O2. researchgate.net The decolorization rate increases with rising concentrations of the Fenton reagents and temperature but decreases with an increase in the initial dye concentration. researchgate.net The activation energy for the decolorization of a similar reactive red dye was found to be 2.608 kJ/mol, indicating a reaction that is not highly sensitive to temperature changes. researchgate.net
| Kinetic Parameter | Observation | Reference |
| Reaction Order | Pseudo-first-order | researchgate.net |
| Rate Constant (k) | Increases with [FeSO4] and [H2O2] | researchgate.net |
| Effect of [Dye] | Rate constant decreases with increasing initial dye concentration | researchgate.net |
| Activation Energy | 2.608 kJ/mol (for a similar reactive red dye) | researchgate.net |
Ozonation and Ozonation-Based Processes for this compound
Ozonation is another effective AOP for the treatment of textile wastewater containing dyes like this compound. Ozone (O3) is a powerful oxidizing agent that can degrade organic molecules through two primary mechanisms: direct oxidation by molecular ozone and indirect oxidation by hydroxyl radicals.
The degradation of this compound through ozonation can proceed via two distinct pathways, the prevalence of which is largely dependent on the pH of the solution. mdpi.com
Direct Ozonation: At acidic pH, the direct reaction of molecular ozone with the dye molecule is the dominant mechanism. Ozone acts as an electrophile, selectively attacking the electron-rich moieties of the this compound molecule, such as the azo chromophore and aromatic rings. This electrophilic attack leads to the cleavage of the double bonds, resulting in the decolorization of the dye. Direct ozonation is a selective process, with reaction rates varying significantly depending on the specific functional groups present in the organic molecule.
Synergy with Other Processes (e.g., Ozone-Aerated Internal Micro-Electrolysis Filter System)
The degradation efficiency of this compound can be significantly enhanced through synergistic processes that combine ozonation with other advanced oxidation techniques. One such innovative approach is the Ozone-Aerated Internal Micro-Electrolysis Filter (OIEF) system. This process integrates ozonation with internal micro-electrolysis, leveraging the combined oxidative power of both methods for superior pollutant degradation.
In a study on the closely related Reactive Red 2 (RR2), an OIEF system demonstrated remarkable performance, achieving complete decolorization and an 82% total organic carbon (TOC) removal efficiency. nih.gov The primary mechanisms at play within the OIEF process are a combination of ozonation, Fe(II)/Fe(III) catalyzed ozonation, and the redox reactions of electro-reduction and electro-oxidation. nih.gov The system benefits from the mutual conversion between dissolved ferrous (Fe²⁺) and ferric (Fe³⁺) ions, which catalyzes the ozone reactions and concurrently reduces the dissolution rate of the zero-valent iron used in the micro-electrolysis component. nih.gov This synergy results in a more robust and efficient degradation process, making the OIEF system a promising technology for the treatment of wastewater containing reactive azo dyes like this compound. nih.gov
Formation and Fate of Ozonation Byproducts of this compound
The ozonation of complex organic molecules like this compound inevitably leads to the formation of various intermediate byproducts. While the ultimate goal of advanced oxidation processes is complete mineralization to carbon dioxide, water, and inorganic ions, the process typically proceeds through a series of smaller, partially oxidized organic compounds. nih.govresearchgate.net
Ozone attacks the dye molecule, primarily at the chromophoric azo bond (-N=N-) and the aromatic rings, leading to decolorization and fragmentation. This initial breakdown results in the formation of various intermediates. Studies on similar azo dyes have identified a range of byproducts, including aromatic and aliphatic acids. researchgate.net For instance, in the treatment of Reactive Red 2, the OIEF process, which combines ozonation and micro-electrolysis, was found to generate fewer types and lower concentrations of intermediates compared to ozonation alone, indicating a more thorough degradation. nih.gov Specifically, only 6 types of intermediates were identified in the OIEF process, compared to 15 in the standalone ozonation process. nih.gov
The fate of these byproducts is crucial; ideally, they are further oxidized into simpler, non-toxic compounds. The formation of oxygenated compounds is a common outcome of ozonation. nih.gov Research on other reactive dyes, such as Reactive Red 120, has shown that ozonation can increase the biodegradability of the effluent, transforming refractory parent compounds into substances more amenable to biological treatment. researchgate.net However, it is also possible for some intermediates to be more toxic than the original dye molecule. For example, a study on Reactive Orange 16 found that while toxicity decreased after a short ozonation period, it increased with longer contact times, highlighting the complex nature of byproduct formation and the importance of process optimization. nih.gov
Impact of Water Chemistry on Ozonation Efficiency (e.g., pH, Radical Scavengers)
The efficiency of the ozonation process for degrading this compound is highly dependent on the chemistry of the water matrix, particularly pH and the presence of radical scavengers.
pH: The pH of the solution plays a critical role in the ozonation mechanism. Ozonation can proceed via two pathways: direct oxidation by molecular ozone or indirect oxidation by highly reactive hydroxyl radicals (•OH). researchgate.net In acidic conditions, direct oxidation by molecular ozone is dominant. However, in alkaline media (high pH), ozone decomposition is accelerated, leading to the formation of hydroxyl radicals. matec-conferences.orgut.ac.ir These radicals have a higher oxidation potential than ozone itself and are less selective, allowing for more powerful and rapid degradation of organic pollutants. matec-conferences.org
For many reactive dyes, ozonation is more effective at higher pH values. A study on the OIEF process for Reactive Red 2 degradation found the optimal pH to be 9.0. nih.gov Similarly, the degradation of Procion Blue dye increased significantly as the pH was raised from 2 to 12. ut.ac.ir This enhancement is attributed to the increased generation of hydroxyl radicals in alkaline solutions. ut.ac.ir
Electrochemical Degradation of this compound
Electrochemical degradation, a type of electrochemical advanced oxidation process (EAOP), is a robust technology for treating wastewater containing refractory pollutants like this compound. iwaponline.comresearcher.liferesearchgate.net These methods utilize an electric current to drive oxidation reactions, either directly on the anode surface or indirectly through the generation of powerful oxidizing species in the solution. iwaponline.com
Anodic Oxidation Mechanisms (e.g., Hydroxyl Radical, Sulfate (B86663) Radical Generation)
The degradation of this compound via anodic oxidation occurs through complex mechanisms involving both direct and indirect electron transfer.
Direct Oxidation: The dye molecule can be directly oxidized by adsorbing onto the anode surface and losing electrons at a sufficiently high potential. This process, however, is often limited by mass transport and can lead to electrode fouling.
Indirect Oxidation via Hydroxyl Radicals: A primary mechanism in anodic oxidation is the generation of physisorbed hydroxyl radicals (•OH) on the anode surface from the discharge of water molecules. bohrium.comnih.gov These radicals are extremely powerful and non-selective oxidants that can attack and mineralize organic pollutants like this compound. nih.govresearchgate.net Anodes with a high oxygen evolution potential (OEP), such as Boron-Doped Diamond (BDD), are particularly effective at producing these radicals. frontiersin.org
Indirect Oxidation via Other Species: In the presence of certain electrolytes, other reactive species can be generated, contributing to the degradation process.
Sulfate Radicals (SO₄•⁻): When sulfate ions (from electrolytes like Na₂SO₄) are present, they can be oxidized at the anode to form persulfate (S₂O₈²⁻), which can then be activated to produce sulfate radicals (SO₄•⁻). researchgate.net Sulfate radicals have a high oxidation potential, a longer half-life than hydroxyl radicals, and are effective over a wider pH range, making them highly efficient for dye degradation. iwaponline.comresearcher.life
Active Chlorine Species: If chloride ions (from NaCl) are used as the electrolyte, they can be oxidized at the anode to form chlorine gas (Cl₂), which subsequently hydrolyzes to form hypochlorous acid (HOCl) and hypochlorite (OCl⁻). These "active chlorine" species are strong oxidants that can effectively decolorize and degrade dye molecules through indirect oxidation. researchgate.netunesp.br
Electrode Materials and Their Performance in this compound Degradation (e.g., Boron-Doped Diamond (BDD) Electrodes)
The choice of anode material is a critical factor determining the efficiency and effectiveness of the electrochemical degradation process. Boron-Doped Diamond (BDD) electrodes have emerged as a superior material for this application due to their unique properties, including an exceptionally wide electrochemical potential window, high corrosion resistance, and a high oxygen evolution potential, which favors the generation of hydroxyl radicals. researchgate.netfrontiersin.orgmdpi.com
Studies on various reactive red dyes have consistently demonstrated the high efficiency of BDD anodes. For instance, the electrochemical oxidation of a commercial red reactive azo dye on a BDD electrode, when assisted by the electro-Fenton process, resulted in 98% color removal and 96% Chemical Oxygen Demand (COD) removal. nih.gov In another study focusing on Reactive Red 147, complete decolorization was achieved within minutes of electrolysis using BDD electrodes. researchgate.net The superior performance of BDD is attributed to its ability to generate a high concentration of hydroxyl radicals, leading to efficient mineralization of the organic dye molecules. researchgate.net
| Dye Name | Process | Color Removal (%) | COD Removal (%) | Electrolysis Time (min) | Reference |
|---|---|---|---|---|---|
| Red Reactive Azo Dye | Electro-Fenton with BDD | 98 | 96 | Not Specified | nih.gov |
| Reactive Red 147 | Anodic Oxidation with BDD | 100 | 35 (Max) | "several minutes" | researchgate.net |
| Reactive Red 2 | Anodic Oxidation with BDD | High degradation efficiency reported | researchgate.net |
Influence of Electrolyte Composition and Applied Current Density on Electrochemical Process
The operational parameters of the electrochemical process, specifically the electrolyte composition and the applied current density, have a profound impact on the degradation efficiency of this compound.
Electrolyte Composition: The supporting electrolyte not only provides conductivity to the solution but can also actively participate in the oxidation process. The choice of electrolyte can determine the dominant indirect oxidation mechanism.
Sodium Chloride (NaCl): Using NaCl as an electrolyte often leads to higher degradation rates compared to other salts like sodium sulfate. unesp.brresearchgate.net This is because chloride ions are oxidized at the anode to produce active chlorine species (Cl₂, HOCl, OCl⁻), which are potent oxidants that accelerate dye degradation. researchgate.netunesp.br
Sodium Sulfate (Na₂SO₄): When Na₂SO₄ is used, the primary indirect oxidation mechanism is through the generation of hydroxyl radicals from water electrolysis. researchgate.net Under certain conditions, sulfate radicals may also be formed, contributing to the oxidation process. researchgate.net
Applied Current Density: Current density is a key parameter that controls the rate of electrochemical reactions, including the generation of oxidants.
Effect on Degradation Rate: Generally, increasing the current density leads to a faster degradation and decolorization rate. researchgate.netscielo.br This is because a higher current promotes a greater production rate of oxidizing species like hydroxyl radicals and active chlorine. scielo.br
Effect on Efficiency: While higher current densities accelerate the process, they can also lead to a decrease in current efficiency. This is due to the promotion of competing, non-productive reactions, such as the oxygen evolution reaction. researchgate.net Therefore, an optimal current density must be determined to balance the degradation rate with energy consumption for the process to be economically viable. scielo.br For example, in the degradation of Reactive Red 195, increasing current density up to a certain point (20 mA/cm²) enhanced removal, after which the rate of increase lessened.
| Parameter | Influence | Reason | Reference |
|---|---|---|---|
| Current Density | Increased density generally increases degradation rate | Higher rate of oxidant generation (•OH, Cl₂/HOCl) | researchgate.netscielo.br |
| Very high density can decrease current efficiency | Parasitic reactions (e.g., oxygen evolution) become more significant | researchgate.net | |
| Electrolyte Type | NaCl often results in faster degradation than Na₂SO₄ | Generation of highly reactive "active chlorine" species | unesp.brresearchgate.net |
| Na₂SO₄ promotes degradation via •OH and potentially SO₄•⁻ radicals | Indirect oxidation from water and sulfate ion discharge | researchgate.net | |
| Electrolyte Concentration | Higher concentration can increase degradation rate | Improved conductivity and higher availability of ions for indirect oxidation | researchgate.netscielo.br |
Electrocoagulation for this compound Removal
Electrocoagulation (EC) is an electrochemical technique utilized for the treatment of textile wastewater, offering an effective method for removing dyes like this compound. The process involves the in-situ generation of coagulants through the electrolytic oxidation of a sacrificial anode, typically made of iron or aluminum. scirp.orgcore.ac.uk When an electrical current is applied, the anode dissolves to produce metal ions (e.g., Fe²⁺/Fe³⁺ or Al³⁺), which then hydrolyze to form various monomeric and polymeric hydroxide species. semanticscholar.orgresearchgate.net
These metallic hydroxide flocs have a large surface area and are adept at adsorbing and trapping the dye molecules. core.ac.uksemanticscholar.org Simultaneously, at the cathode, water is reduced, leading to the evolution of hydrogen gas and the generation of hydroxide ions. scirp.orgcore.ac.uk The hydrogen bubbles can assist in the flotation of the flocculated particles, facilitating their separation from the water. core.ac.uk
The efficiency of the electrocoagulation process for dye removal is influenced by several key operational parameters, including current density, pH, initial dye concentration, and the type of electrolyte used. semanticscholar.orgresearchgate.net Studies on similar reactive dyes, such as Reactive Red 24, have demonstrated that dye and Chemical Oxygen Demand (COD) removal efficiencies can be very high. For instance, using iron electrodes, removal rates of 99.6% for the dye and 91.5% for COD have been achieved. semanticscholar.orgresearchgate.net With aluminum electrodes, the efficiencies were reported to be 97.9% and 83.8%, respectively. semanticscholar.orgresearchgate.net The optimal pH for effective color removal by electrocoagulation is often in the neutral to alkaline range. scirp.orgsemanticscholar.org For example, a 98.5% color removal efficiency was achieved at a pH of 10 for a reactive dye wastewater. scirp.org
Table 1: Effect of Electrode Material on Reactive Dye Removal via Electrocoagulation
| Electrode Material | Dye Removal Efficiency (%) | COD Removal Efficiency (%) |
|---|---|---|
| Iron (Fe) | 99.6 | 91.5 |
| Aluminum (Al) | 97.9 | 83.8 |
Data based on findings for Reactive Red 24, representative of performance for similar reactive dyes. semanticscholar.orgresearchgate.net
Sonochemical Degradation of this compound (e.g., Ultrasound Irradiation)
Sonochemical degradation utilizes high-frequency ultrasound (typically >20 kHz) to induce the acoustic cavitation in a liquid medium. This phenomenon involves the formation, growth, and implosive collapse of microscopic bubbles. The collapse of these cavitation bubbles generates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (up to 1000 atm). These extreme conditions lead to the thermal dissociation of water molecules into highly reactive hydroxyl radicals (•OH).
These hydroxyl radicals are powerful, non-selective oxidizing agents that can attack and degrade the complex chromophore structure of this compound, leading to its decolorization and mineralization. The degradation efficiency is influenced by parameters such as ultrasonic frequency and power, pH of the solution, and initial dye concentration. mdpi.com
The effectiveness of sonochemical degradation can be significantly enhanced by combining it with other advanced oxidation processes, such as the Fenton process (ultrasound/Fe²⁺/H₂O₂). wwjournal.ir This hybrid method increases the production of hydroxyl radicals, leading to faster and more complete degradation of the dye. wwjournal.ir For a similar dye, Reactive Red 2, a combined Fenton/Ultrasonic process achieved a removal efficiency of 98.91% under optimal conditions. wwjournal.irwwjournal.ir
Table 2: Optimal Parameters for Fenton/Ultrasonic Degradation of Reactive Red 2
| Parameter | Optimal Value | Removal Efficiency (%) | Time (minutes) |
|---|---|---|---|
| pH | 3 | 98.91 | 45 |
| H₂O₂ Concentration (mmol) | 2 | ||
| Fe²⁺ Concentration (mmol) | 0.2 | ||
| Ultrasound Frequency (kHz) / Power (W) | 40 / 100 |
This data for Reactive Red 2 illustrates the high efficiency of the combined process, which is applicable to other reactive dyes like this compound. wwjournal.irwwjournal.ir
Biological Degradation Processes (Bioremediation) of this compound
Microbial Decolorization and Mineralization of this compound
The bacterial degradation of azo dyes like this compound is primarily initiated by the reductive cleavage of the azo bond (-N=N-). jazindia.comresearchgate.netnih.gov This crucial first step is catalyzed by a group of enzymes known as azoreductases. jazindia.comnih.gov These enzymes transfer reducing equivalents, often from cofactors like NADH or NADPH, to the azo linkage, breaking it and forming colorless aromatic amines. jazindia.comresearchgate.netnih.gov Azoreductases can be flavin-dependent or flavin-independent and are found in a wide variety of bacteria, including species of Pseudomonas, Bacillus, and Rhodopseudomonas. jazindia.comresearchgate.net
The enzymatic degradation by azoreductase is the predominant biological mechanism. The process involves the transport of the dye into the bacterial cell where the intracellular enzymes act upon it. nih.gov However, non-enzymatic reduction can also occur, mediated by certain microbially-generated reducing agents, although this is generally less efficient than the enzymatic pathway.
Once the azo bond is cleaved, the resulting aromatic amines, which can be toxic, are typically further degraded. This subsequent degradation often occurs under different environmental conditions than the initial reductive step. nih.gov
White-rot fungi are particularly effective at degrading a wide range of recalcitrant organic pollutants, including synthetic dyes like this compound. nih.gov Their efficacy stems from the secretion of powerful, non-specific extracellular ligninolytic enzymes. mdpi.com The two key enzymes involved in this process are laccase and manganese peroxidase (MnP). nih.govnih.govfrontiersin.org
Laccase (Lac) is a copper-containing oxidase that catalyzes the oxidation of a broad range of phenolic and non-phenolic compounds by reducing molecular oxygen to water. mdpi.com The presence of copper can enhance laccase activity. mdpi.com
Manganese Peroxidase (MnP) is a heme-containing peroxidase that requires hydrogen peroxide (H₂O₂) as an oxidant. frontiersin.org It works by oxidizing Mn²⁺ to the highly reactive Mn³⁺, which, chelated with an organic acid, acts as a diffusible redox mediator to oxidize the dye molecules. frontiersin.org
These enzymes act on the aromatic structures within the dye molecule, leading to ring cleavage and eventual mineralization. The expression and activity of these enzymes are often induced by the presence of manganese and various aromatic compounds. nih.gov
A single-stage biological process is often insufficient for the complete mineralization of azo dyes. Therefore, sequential or integrated anaerobic and aerobic bioremediation strategies are considered highly effective. sciepub.commdpi.com This two-stage approach leverages the different metabolic capabilities of microorganisms under varying oxygen conditions. mdpi.com
Anaerobic Stage: In the initial anaerobic phase, the primary goal is decolorization. Under the absence of oxygen, anaerobic or facultative anaerobic bacteria utilize the azo dye as an electron acceptor, leading to the reductive cleavage of the azo bond by azoreductases. sciepub.comresearchgate.net This breaks down the complex dye molecule into simpler, but potentially harmful, aromatic amines. researchgate.net Studies on similar reactive dyes show that color removal in the anaerobic stage can be highly efficient, reaching up to 96%. sciepub.com
This integrated system has proven to be more robust and efficient for treating textile wastewater, achieving near-complete removal of both color and intermediate degradation products. sciepub.commdpi.com
Performance of Mixed Microbial Cultures and Biofilm Reactor Systems
Mixed microbial cultures have demonstrated significant potential for the degradation of azo dyes like this compound. These consortia, often comprising various bacteria and fungi, can achieve higher biodegradation efficiency than single microbial strains due to synergistic interactions. researchgate.net For instance, a constructed mixed community of Pseudomonas spp. (a known decolorizer) and Escherichia coli DH5α (a non-decolorizer) showed enhanced decolorization of a model Reactive Red dye. sciepub.comsciepub.com The presence of E. coli DH5α appeared to stimulate the decolorizing activity of Pseudomonas spp., suggesting a mutualistic relationship where one species aids the primary degrader in breaking down the pollutant for the benefit of the entire community. sciepub.comsciepub.com The optimal performance was observed at a near 1:1 population ratio of the two species. sciepub.comsciepub.com Similarly, a mixed consortium of Pseudomonas putida and Phanerocheate chrysosporium achieved 91% decolorization and 87% Chemical Oxygen Demand (COD) removal of Reactive Red 198 within three days. researchgate.net
Biofilm reactors, particularly Moving-Bed Biofilm Reactors (MBBRs), offer a robust and efficient platform for treating textile wastewater containing azo dyes. upc.eduazuwater.comwikipedia.orgnih.gov MBBRs utilize plastic carriers that provide a large surface area for biofilm growth, allowing for a high concentration of biomass within the reactor. wikipedia.orgnih.gov This technology is noted for its stability, resistance to shock loads, and smaller footprint compared to conventional activated sludge systems. azuwater.com The process can be operated under anaerobic, anoxic, or aerobic conditions. nih.gov For azo dye treatment, anaerobic conditions are particularly effective for the initial reductive cleavage of the azo bond, which is often the rate-limiting step in degradation. researchgate.net Studies have shown that MBBRs, sometimes in combination with other processes like coagulation or membrane bioreactors, can achieve significant COD and color removal from dye wastewater. upc.eduresearchgate.net
Role of Co-Substrates in this compound Biodegradation
The biodegradation of azo dyes is often a co-metabolic process, requiring an additional carbon source, or co-substrate, to provide the necessary electrons (in the form of NADH or FADH) for the reductive cleavage of the azo bond. sedindia.in Azo dye molecules themselves are often poor carbon sources for microbial growth. sedindia.inresearchgate.net
Various carbohydrates and organic sources have been studied for their effectiveness as co-substrates. Glucose and yeast extract are commonly used and have been shown to significantly enhance the decolorization process. researchgate.netresearchgate.netscispace.com For example, one study found that the addition of glucose and yeast extract was essential for the rapid decolorization of Reactive Orange M2R by a bacterial consortium. scispace.com Another study comparing different sugar sources found that fructose and sucrose could also effectively promote the degradation of Reactive Black 5. researchgate.net Starch has also been identified as an efficient co-substrate for the decolorization of dyes like Congo red by marine bacterial strains, with decolorization rates reaching up to 93%. sedindia.in
The presence of a suitable co-substrate not only facilitates the initial decolorization but also supports the growth and activity of the microbial consortium. researchgate.net The reducing equivalents generated from the metabolism of the co-substrate are transferred to the azo dye, leading to the breaking of the -N=N- bond and subsequent degradation. researchgate.netresearchgate.net
Phytoremediation Approaches for Azo Dyes Including Reactive Red Analogs
Phytoremediation is an environmentally friendly and cost-effective technology that utilizes plants and their associated root-zone microbes to remove, degrade, or stabilize contaminants from soil and water. researchgate.netjmaterenvironsci.comijcrt.org Several plant species have shown potential for the remediation of wastewater containing azo dyes. researchgate.net
Plants can employ various mechanisms for dye removal, including:
Phytoextraction: The uptake and accumulation of contaminants into the plant tissues. ijcrt.orgijpbs.com
Rhizofiltration: The adsorption or precipitation of contaminants onto the plant roots. ijcrt.org
Phytotransformation: The enzymatic degradation of contaminants within the plant. ijcrt.org
Rhizodegradation: The breakdown of contaminants in the soil by microbial activity in the root zone. ijcrt.org
Studies have demonstrated the effectiveness of various plants in treating azo dyes. For instance, Eucalyptus spp. has been shown to absorb azo dyes from contaminated soil. researchgate.net Other plants identified with phytoremediation potential for dyes include aquatic macrophytes like Typha latifolia and the aquatic fern Azolla pinnata. jmaterenvironsci.comijcrt.org Tinospora cordifolia has also been investigated and found to efficiently remove dyes through phytoextraction. ijpbs.com The effectiveness of phytoremediation can depend on factors such as the dye concentration, with highly concentrated effluents sometimes exhibiting toxic effects on the plants. ijpbs.com
Adsorption-Based Removal of this compound
Adsorption is a widely used, efficient, and versatile method for removing dyes from wastewater. irost.irnih.gov The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).
Adsorbent Materials Development and Characterization for this compound
A variety of adsorbent materials have been developed and investigated for the removal of Reactive Red dyes, with a strong focus on low-cost, sustainable options derived from agricultural waste. irost.irmdpi.com
Activated Carbons from Agricultural Waste: Activated carbon is a highly effective adsorbent due to its large surface area and porous structure. irost.irmdpi.com Numerous studies have successfully produced activated carbon from agricultural byproducts for dye removal. nih.govresearchgate.netresearchgate.net Examples include activated carbons derived from coconut tree flowers, jute fiber, tapioca peel, and walnut shells. irost.irnih.govresearchgate.netresearchgate.net These materials have shown significant adsorption capacities for Reactive Red dyes. nih.govresearchgate.net The activation process, often using agents like phosphoric acid, is crucial for developing the porous structure and surface functional groups necessary for effective adsorption. mdpi.comresearchgate.net
Nanomaterials: Nanomaterials offer high surface-area-to-volume ratios, making them promising adsorbents. While specific studies on nanomaterials for this compound are emerging, related research shows their potential. For example, titanium dioxide doped activated carbon has been synthesized to enhance adsorption properties. researchgate.net
Modified Biomass: Raw biomass can be chemically modified to improve its adsorption capacity. Fungal biomass, for instance, has been modified with surfactants to enhance its efficiency in removing Reactive Red 2. researchgate.net Such modifications can alter the surface charge and functional groups of the biomass, leading to better dye uptake. researchgate.net
Characterization of these adsorbents is typically performed using techniques such as Scanning Electron Microscopy (SEM) to study surface morphology, Fourier-Transform Infrared Spectroscopy (FTIR) to identify surface functional groups, and the Brunauer–Emmett–Teller (BET) method to determine the specific surface area. mdpi.comiwaponline.com
Adsorption Isotherm Models Applied to this compound
Adsorption isotherm models are used to describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. mdpi.com Several models are commonly applied to analyze the adsorption of Reactive Red dyes.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. iwaponline.commdpi.com It is often found to fit the experimental data for Reactive Red adsorption well, suggesting that chemisorption can be a dominant mechanism. nih.govmdpi.com
Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface and is not restricted to the formation of a monolayer. mdpi.comresearchgate.net
Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. iwaponline.commdpi.com
Dubinin-Radushkevich (D-R) Isotherm: This model is more general than the Langmuir isotherm and is applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface. researchgate.net
The suitability of a particular model is determined by comparing the correlation coefficients (R²) obtained from fitting the experimental data. For many Reactive Red dye adsorption systems, the Langmuir model provides the best fit. nih.govmdpi.com
Table 1: Comparison of Adsorption Isotherm Models for Reactive Red Dyes
| Isotherm Model | Adsorbent | Reactive Red Analog | Best Fit Model | Maximum Adsorption Capacity (qm) (mg/g) |
|---|---|---|---|---|
| Langmuir, Freundlich | Coconut Tree Flower Carbon (CFC) | Reactive Red | Langmuir | 181.9 |
| Langmuir, Freundlich | Jute Fibre Carbon (JFC) | Reactive Red | Langmuir | 200 |
| Langmuir, Freundlich | Polyamide Nylon 6 Microplastics | Reactive Red 120 | Langmuir | 3.96 |
| Langmuir, Freundlich, Temkin, Dubinin-Radushkevich | Activated Carbons from Citrus Peels | Reactive Red 2 | Langmuir | - |
| Langmuir, Freundlich, Temkin | Activated Carbon from Grape Wood | Reactive Red 2 | Temkin | - |
Adsorption Kinetic Models for this compound
Adsorption kinetics describe the rate of dye uptake and provide insights into the mechanism of adsorption. semanticscholar.org Several kinetic models are used to analyze the experimental data.
Pseudo-first-order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent. semanticscholar.org
Pseudo-second-order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net This model is frequently found to best describe the adsorption kinetics of Reactive Red dyes onto various adsorbents, indicating that chemisorption plays a significant role in the process. nih.goviwaponline.commdpi.com
Intra-particle Diffusion Model: This model is used to identify the diffusion mechanism. If the plot of qt versus t^0.5 gives a straight line passing through the origin, then intra-particle diffusion is the sole rate-limiting step. researchgate.net Often, the plot shows multiple linear regions, suggesting that both film diffusion and intra-particle diffusion are involved in the adsorption process. researchgate.net
Elovich Model: This model is useful for describing chemisorption on highly heterogeneous surfaces. semanticscholar.org
Table 2: Adsorption Kinetic Models for Reactive Red Dyes
| Adsorbent | Reactive Red Analog | Best Fit Kinetic Model |
|---|---|---|
| Coconut Tree Flower Carbon (CFC) | Reactive Red | Pseudo-second-order |
| Jute Fibre Carbon (JFC) | Reactive Red | Pseudo-second-order |
| Activated Carbon from Grape Wood | Reactive Red 2 | Pseudo-second-order |
| Polyamide Nylon 6 Microplastics | Reactive Red 120 | Pseudo-second-order |
| CTAB-Modified Bentonite | Reactive Red 120 | Pseudo-second-order |
Thermodynamic Aspects of this compound Adsorption Processes
The thermodynamic feasibility and the nature of the adsorption process for reactive dyes, including this compound (RR 201), can be determined by key thermodynamic parameters: Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters provide insight into whether a process is spontaneous, endothermic or exothermic, and the degree of randomness at the solid-liquid interface.
Studies on the adsorption of various reactive dyes onto different adsorbents consistently show that the Gibbs free energy change (ΔG°) values are negative, indicating that the adsorption process is spontaneous. For instance, the ΔG° values for the adsorption of Reactive Red 120 onto polyamide nylon 6 microplastics were found to be -36.70 kJ/mol at 295 K and -35.65 kJ/mol at 313 K, confirming the spontaneous nature of the adsorption. mdpi.com The spontaneity of the dye adsorption process has been noted across various studies. mdpi.com
The enthalpy change (ΔH°) reveals whether the adsorption is endothermic (positive ΔH°) or exothermic (negative ΔH°). For the adsorption of Reactive Red 239 onto chitosan, a positive ΔH° value was computed, indicating an endothermic process where adsorption is favored at higher temperatures. scirp.org An increase in temperature can enhance the mobility of dye molecules and may cause a swelling effect on the internal surface of the adsorbent, facilitating deeper penetration of the dye. mdpi.commdpi.com Conversely, a study on Reactive Red 120 adsorption by polyamide nylon 6 microplastics reported a ΔH° of -53.92 kJ/mol, signifying an exothermic process. mdpi.com Similarly, the adsorption of Remazol Red RB on powder pumice was also found to be exothermic. frontiersin.org
The entropy change (ΔS°) describes the randomness at the adsorbent-adsorbate interface. A positive ΔS° suggests increased randomness at the solid-liquid interface during adsorption. scirp.orgmdpi.com This is often attributed to the release of water molecules from the adsorbent surface, which gains more translational entropy than is lost by the dye molecule being adsorbed. scirp.org In contrast, a negative ΔS° value, as seen in the adsorption of RR120 onto polyamide microplastics (-0.058 kJ/mol K), implies a decrease in randomness at the interface during the process. mdpi.com
The magnitude of the Gibbs free energy change can also suggest the mechanism of adsorption. Values of ΔG° between -20 and 0 kJ/mol are generally associated with physisorption, while values ranging from -80 to -400 kJ/mol indicate chemisorption. nih.gov Adsorption energies below 40 kJ/mol are typically characteristic of a physical adsorption process. researchgate.netresearchgate.net
Table 1: Thermodynamic Parameters for Reactive Dye Adsorption
| Reactive Dye | Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process |
|---|---|---|---|---|---|
| Reactive Red 120 | Polyamide Nylon 6 | -36.70 (at 295 K) | -53.92 | -58 | Spontaneous, Exothermic |
| Reactive Red 239 | Chitosan 8B | Not specified | Positive | Positive | Spontaneous, Endothermic |
| Remazol Red RB | Powder Pumice | Not specified | -4.93 | 16.11 | Spontaneous, Exothermic |
| Reactive Orange 16 | Cu(I)-Polyaniline Composite | -20 to 0 | Positive | Slightly Positive | Spontaneous, Endothermic |
Surface Interactions and Mechanisms of this compound Adsorption (e.g., Electrostatic Attraction, Chemisorption)
The removal of this compound through adsorption is governed by various surface interactions between the dye molecules and the adsorbent material. The efficacy of the adsorption process depends on the chemical interactions involving functional groups and electron transfer between the dye and the adsorbent. msrjournal.com The primary mechanisms often include electrostatic attraction, chemisorption, and physisorption, which can involve forces like hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.netmdpi.com
Electrostatic Attraction: This is a significant mechanism, particularly for anionic dyes like this compound which contain sulfonyl groups. jocpr.com The surface charge of the adsorbent, which is highly dependent on the pH of the solution, plays a crucial role. msrjournal.com At pH values below the point of zero charge (pHpzc) of the adsorbent, the surface becomes positively charged. This positive surface then attracts the negatively charged anionic dye molecules through electrostatic forces. researchgate.netjocpr.com For example, the amino groups on the surface of certain activated carbons can be protonated in acidic conditions, leading to a strong electrostatic attraction with the sulphonyl groups of Reactive Red 2. jocpr.com
Chemisorption: This mechanism involves the formation of chemical bonds between the dye molecules and the adsorbent surface, suggesting that the dye molecules are attached to the surface by strong, irreversible bonds. The pseudo-second-order kinetic model, which often provides an excellent fit for reactive dye adsorption data, is indicative of chemisorption being the rate-controlling step. mdpi.comjocpr.com The Elovich kinetic model's applicability also points towards a chemisorption process. mdpi.com
Physisorption: In contrast to chemisorption, physisorption involves weaker intermolecular forces, such as van der Waals forces and hydrogen bonds. researchgate.netmdpi.com The nature of the process can often be inferred from thermodynamic data; adsorption energies below 40 kJ/mol are typically characteristic of physisorption. researchgate.netresearchgate.net The adsorption process can sometimes be complex, involving multiple mechanisms. For instance, the adsorption of Congo Red onto a modified chitosan adsorbent was found to proceed through various mechanisms including chemical interaction and electrostatic attraction. mdpi.com
Migration of the dye from the bulk solution to the adsorbent's surface. iwaponline.com
Diffusion of the dye through the boundary layer to the surface. iwaponline.com
Adhesion of the dye molecules to the surface through interactions like electrostatic attraction, hydrogen bonding, or van der Waals forces. researchgate.netmdpi.com
Intraparticle diffusion of the dye into the internal pores of the adsorbent. jocpr.comiwaponline.com
Membrane Separation Technologies for this compound Removal
Membrane filtration technologies offer effective and versatile solutions for removing reactive dyes from wastewater, with the potential to recover and reuse both water and salts. austinpublishinggroup.com
Nanofiltration and Reverse Osmosis Applications for Dye Removal
Nanofiltration (NF) and Reverse Osmosis (RO) are pressure-driven membrane processes highly effective for treating textile effluents containing reactive dyes. nih.gov
Reverse Osmosis (RO): Characterized by a very small pore size (around 0.5 nm) and high operating pressures (7 to 100 bars), RO is capable of removing almost all dissolved solids, including monovalent salts and dye molecules. nih.gov Studies have demonstrated high dye removal efficiencies with RO membranes. For instance, in treating wastewater containing reactive dyes, an RO membrane achieved removal rates of 97.2% for acid red, 99.58% for reactive black, and 99.9% for reactive blue dyes. nih.gov
Nanofiltration (NF): NF membranes have slightly larger pores (0.5 to 2 nm) and operate at lower pressures (5 to 40 bars) compared to RO. nih.gov They are effective at retaining divalent ions, large monovalent ions, and hydrolyzed reactive dyes. austinpublishinggroup.com NF has shown high color and Chemical Oxygen Demand (COD) retention rates, often exceeding 90%. researchgate.net For example, the NF90 and NF270 membranes have been identified as promising for dye removal. mdpi.com The presence of salts like NaCl in the dye solution can sometimes result in higher color removal, though it may also lead to a decline in the permeate flux. nih.gov The main advantage of NF over RO is its ability to separate dyes from monovalent salts, which can be beneficial for brine recovery and reuse in the dyeing process.
Table 2: Performance of RO and NF Membranes in Dye Removal
| Membrane Type | Dye Type | Removal Efficiency (%) | Operating Pressure |
|---|---|---|---|
| Reverse Osmosis (RO) | Reactive Black | 99.58 | 8 bar |
| Reverse Osmosis (RO) | Reactive Blue | 99.9 | 8 bar |
| Nanofiltration (NF) | Reactive Black | 95.67 | 8 bar |
| Nanofiltration (NF) | Reactive Blue | 97.0 | 8 bar |
| Nanofiltration (NF 200 & NF 270) | Everzol Dyes | > 90 | Not specified |
Data sourced from a study on various reactive dyes. nih.govresearchgate.net
Ultrafiltration and Microfiltration as Pre-treatment or Primary Removal Techniques
Ultrafiltration (UF) and Microfiltration (MF) are other membrane processes that can be employed in the treatment of dye-containing wastewater, primarily differentiated by their pore sizes.
Ultrafiltration (UF): UF membranes have pore sizes typically ranging from 0.001 to 0.1 µm. samcotech.com They can effectively remove very fine particles, viruses, and high-molecular-weight substances. samcotech.comionexchangeglobal.com UF has been successfully used for reactive dye removal, with efficiency depending on the membrane material and its molecular weight cut-off (MWCO). Polyethersulfone (PES) UF membranes with a cut-off not exceeding 10 kDa can achieve reactive dye separation efficiencies of 80–97%. icm.edu.pl In some integrated systems, UF is used to concentrate dyes while allowing mineral salts to pass through into the permeate. icm.edu.pl
Microfiltration (MF): MF membranes have the largest pores in the pressure-driven membrane family, typically between 0.1 and 10 µm. samcotech.com While generally not effective for removing dissolved dyes on their own, MF is an excellent pre-treatment method. By removing larger suspended solids, MF can prevent the fouling of downstream processes like RO or NF, thereby improving their efficiency and extending membrane life. samcotech.commdpi.com In some cases, MF membranes can be modified, for instance with graphene oxide, to significantly enhance their dye rejection capabilities. icm.edu.pl
Both MF and UF are crucial as pre-treatment steps in a multi-stage water treatment process, effectively reducing the pollutant load on more advanced systems like RO. mdpi.com
Electrified Membranes in Dye Wastewater Treatment
Integrating electrical processes with membrane bioreactors, known as electro-membrane bioreactors (EMBRs), has emerged as a promising technology for treating wastewater containing recalcitrant azo dyes. bohrium.comresearchgate.net In an anoxic-oxic electro-membrane bioreactor (A/O-EMBR) system, the application of an electric current via electrodes can significantly enhance dye removal. bohrium.com
The electrocoagulation process, driven by the electric current, introduces coagulants (like Al³⁺ from an aluminum electrode) into the wastewater. These cations help to destabilize and precipitate the dye molecules, substantially improving the dye removal efficiency from around 52% to over 94%. bohrium.comresearchgate.net This hybrid system not only improves decolorization but can also enhance nitrifying activity within the bioreactor. researchgate.net Furthermore, combining biological treatment with electrocoagulation in a membrane system can lead to a better energy efficiency in terms of the energy consumed per mass of dye removed. researchgate.net While this method greatly improves the filterability of the mixed liquor, it can sometimes increase the rate of membrane fouling due to a rise in total suspended solids. researchgate.net
Emulsion Liquid Membrane Techniques for this compound Removal
Emulsion Liquid Membrane (ELM) technology is an advanced separation process that has shown high potential for the extraction, concentration, and recovery of organic compounds like reactive dyes from aqueous solutions. researchgate.netresearchgate.net The ELM technique involves three phases: an external feed phase (the wastewater containing the dye), a liquid membrane phase, and an internal stripping (or receiving) phase encapsulated within the membrane. researchgate.net
The liquid membrane phase is an emulsion created by dispersing the internal stripping phase into an organic diluent containing a carrier (extractant) and a surfactant. nih.govmdpi.com This emulsion is then dispersed in the wastewater. The carrier facilitates the transport of the dye molecules from the external phase, across the membrane, and into the internal stripping phase, where the dye is concentrated. researchgate.net
For the removal of reactive red dyes, studies have utilized various components for the ELM system. For instance, an ELM system for removing Reactive Red 3BS used tridodecylamine as the carrier, palm oil as a green diluent, Span 80 as the surfactant, and sodium bicarbonate as the stripping agent. nih.gov This system successfully extracted almost 90% of the dye with a tenfold enrichment in the stripping phase. nih.gov The efficiency of the ELM process is influenced by several parameters, including the concentrations of the carrier and stripping agent, extraction time, and the treat ratio (the volume ratio of emulsion to the external phase). nih.gov
Analytical Methodologies for Reactive Red 201 and Its Transformation Products
Spectroscopic Techniques for Reactive Red 201 Characterization and Monitoring
Spectroscopic techniques are fundamental in the study of this compound, offering insights into its concentration, molecular structure, and the chemical changes it undergoes. These methods are valued for their ability to provide rapid and non-destructive analysis.
UV-Visible Spectroscopy for Decolorization Monitoring
UV-Visible spectroscopy is a primary tool for tracking the decolorization of this compound in aqueous solutions. The principle of this technique relies on the Beer-Lambert law, where the absorbance of light by the dye solution is directly proportional to its concentration. The chromophore of the dye, specifically the azo bond (-N=N-), is responsible for its distinct color and absorbs light strongly in the visible region of the electromagnetic spectrum. msu.edu
For red dyes, the maximum absorbance (λmax) is typically observed in the range of 500-540 nm. thermofisher.com By monitoring the decrease in the intensity of this peak over time, researchers can quantify the extent and rate of color removal. researchgate.netmdpi.com This method is essential for evaluating the efficiency of various degradation treatments, such as advanced oxidation processes or biological treatments. nih.gov The disappearance of the main visible peak indicates the cleavage of the azo bond and the breakdown of the chromophore, signifying successful decolorization.
Table 1: Example of UV-Visible Spectroscopy Data for Monitoring Decolorization
| Treatment Time (minutes) | Absorbance at λmax (e.g., 530 nm) | Decolorization (%) |
|---|---|---|
| 0 | 1.50 | 0% |
| 30 | 0.75 | 50% |
| 60 | 0.30 | 80% |
| 90 | 0.06 | 96% |
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis of this compound and Intermediates
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. nih.gov By analyzing the infrared spectrum of this compound, it is possible to identify characteristic absorption bands corresponding to its key structural features. researchgate.net During degradation, the disappearance of peaks associated with the parent dye and the emergence of new peaks provide direct evidence of its structural transformation and the formation of intermediate compounds. researchgate.net
The FTIR spectrum of untreated this compound typically shows distinct peaks for N-H stretching, C-H stretching, the N=N azo linkage, and S=O stretching from the sulfonate groups. researchgate.net As the dye degrades, the characteristic peak for the azo bond (around 1695 cm⁻¹) diminishes or disappears completely. Simultaneously, new peaks may appear, such as those for C-O stretching or the formation of amine groups (-NH₂), indicating the breakdown of the original molecule into smaller aromatic or aliphatic intermediates. researchgate.net This allows for a qualitative assessment of the degradation pathway.
Table 2: Characteristic FTIR Peaks for Reactive Red Dyes and Potential Intermediates
| Wavenumber (cm⁻¹) | Bond | Functional Group | Significance |
|---|---|---|---|
| ~3504 | N-H stretch | Amine/Amide | Present in parent dye, may change during degradation |
| ~2993 | C-H stretch | Alkyl/Aromatic | Part of the core structure |
| ~1695 | N=N stretch | Azo group | Disappearance indicates chromophore cleavage |
| ~1538 | C-O stretch | Carboxyl/Phenol | May appear in degradation intermediates |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Byproduct Identification
Mass spectrometry (MS) is an indispensable analytical technique for identifying the byproducts formed during the degradation of this compound. It works by measuring the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of their molecular weights. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it can identify individual components in a complex mixture of degradation products. researchgate.netnih.gov
Tandem mass spectrometry (MS/MS or MS²) provides an even deeper level of structural information. nationalmaglab.orgamazonaws.com In an MS/MS experiment, a specific byproduct ion (a "precursor ion") is selected, fragmented through collision with an inert gas, and the resulting fragment ions ("product ions") are analyzed. youtube.com The fragmentation pattern is unique to the molecule's structure and can be used to piece together its chemical identity. nih.gov This technique is crucial for elucidating the exact chemical structures of the various aromatic amines, phenols, and other organic acids that are often the result of the dye's breakdown. researchgate.net
Chromatographic Separation Techniques for this compound Analysis
Chromatographic techniques are essential for separating the complex mixtures that result from the degradation of this compound. These methods allow for the isolation, identification, and quantification of the parent dye, its isomers, and its numerous transformation products.
High-Performance Liquid Chromatography (HPLC) for Quantification and Metabolite Separation
High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating and quantifying non-volatile or thermally unstable compounds like reactive dyes and their metabolites. researchgate.net In the analysis of this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This setup allows for the effective separation of the highly polar parent dye from its often less polar degradation products. nih.gov
By using a detector, such as a UV-Vis or Diode Array Detector (DAD), the concentration of the parent dye can be precisely quantified over time. nih.gov Furthermore, HPLC can separate various metabolites, and when coupled with mass spectrometry (HPLC-MS), it allows for the definitive identification of these separated compounds. nih.gov This combined approach is powerful for mapping the complete degradation pathway of the dye. researchgate.net
Table 3: Example of HPLC Separation Data
| Compound | Retention Time (minutes) |
|---|---|
| This compound | 4.5 |
| Metabolite A (e.g., an aromatic amine) | 6.2 |
| Metabolite B (e.g., a phenolic compound) | 7.8 |
Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Byproduct Identification
While HPLC is suited for larger, non-volatile molecules, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for identifying volatile and semi-volatile organic compounds that may be formed during the complete mineralization of this compound. In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase inside a long capillary column. sepscience.comnih.gov The separated components then enter a mass spectrometer, which provides identification based on their mass spectra. researchgate.net
GC-MS analysis can detect smaller molecules that might result from the cleavage of the aromatic rings in the dye structure, such as various phenols, benzene (B151609) derivatives, and other simple organic compounds. researchgate.net The identification of these volatile byproducts is critical for assessing the thoroughness of a degradation process and ensuring that no harmful volatile intermediates are being produced.
Table 4: Potential Volatile Byproducts Detectable by GC-MS
| Compound | Chemical Formula |
|---|---|
| Phenol | C₆H₆O |
| Aniline | C₆H₇N |
| Benzene | C₆H₆ |
Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) Analysis for Mineralization Assessment of this compound
The ultimate goal of wastewater treatment processes for dye-containing effluents is the complete mineralization of the dye molecules into simpler, non-toxic inorganic compounds like carbon dioxide, water, and mineral acids. Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) are two key aggregate parameters used to quantify the extent of this mineralization.
Total Organic Carbon (TOC) analysis measures the total amount of carbon bound in organic compounds within a water sample. It is a direct measure of the organic content and is determined by oxidizing the organic carbon in the sample to carbon dioxide (CO₂), which is then detected and quantified, typically using a non-dispersive infrared (NDIR) detector. The percentage of TOC removal is a direct indicator of the extent of mineralization of an organic pollutant, such as this compound, into CO₂. mdpi.comnih.gov
Chemical Oxygen Demand (COD) is an indirect measure of the amount of organic compounds in water. It quantifies the amount of dissolved oxygen required to oxidize the organic matter in the sample to CO₂ and water under acidic conditions using a strong oxidizing agent, such as potassium dichromate. nih.gov A reduction in the COD value during a treatment process indicates the degradation of the organic pollutants.
In the context of this compound degradation, monitoring both TOC and COD provides valuable insights into the treatment efficiency. While color removal indicates the breakdown of the chromophore, the simultaneous reduction in TOC and COD confirms the destruction of the entire organic molecule. Often, in advanced oxidation processes (AOPs), the rate of decolorization is faster than the rate of TOC and COD removal. This discrepancy suggests the formation of colorless organic intermediates, which still contribute to the organic load of the effluent. ijsr.netmdpi.com Complete mineralization is only achieved when both TOC and COD values are significantly reduced.
The relationship between COD and TOC can also provide information about the oxidation state of the carbon atoms in the organic compounds. For many organic compounds, the COD/TOC ratio is theoretically predictable. nih.gov A change in this ratio during the degradation of this compound can indicate shifts in the chemical nature of the intermediate products being formed.
Table 1: Representative Data for Mineralization of a Reactive Red Dye during an Advanced Oxidation Process
| Treatment Time (minutes) | Color Removal (%) | COD Removal (%) | TOC Removal (%) |
| 0 | 0 | 0 | 0 |
| 30 | 85 | 40 | 25 |
| 60 | 98 | 65 | 50 |
| 90 | 99 | 80 | 70 |
| 120 | 99 | 92 | 85 |
This table is illustrative and compiled from typical trends observed in the degradation of reactive dyes. The exact values would vary depending on the specific treatment conditions and the initial concentration of this compound.
Advanced Detection Methods for Matrix-Bound Reactive Dyes
Once this compound is applied to a substrate like cotton, it forms a covalent bond with the fibers, making it "matrix-bound." mdpi.com The detection and identification of these bound dyes require more sophisticated analytical techniques than those used for dyes in solution. These methods are particularly important in forensic science, quality control in the textile industry, and in the analysis of historical textiles. mdpi.comnih.gov
Chromatographic Methods Coupled with Mass Spectrometry:
A common approach for the analysis of matrix-bound reactive dyes involves an initial extraction step to break the covalent dye-fiber bond, followed by analysis of the extract. mdpi.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and selective technique used for the identification and quantification of reactive dyes. shimadzu.comshimadzu.com After extraction from the textile fibers, the dye molecules are separated based on their physicochemical properties by UPLC. The separated components then enter a tandem mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the parent molecule and its fragmentation products. This allows for the unambiguous identification of this compound, even in complex mixtures. nih.gov
Direct Mass Spectrometric Techniques:
In recent years, direct analysis techniques have been developed to identify dyes on textile fibers with minimal or no sample preparation. These methods are advantageous as they are rapid and reduce the risk of altering the sample during extraction.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like dyes directly from a surface. nih.govacs.org In this method, a small piece of the dyed fabric is coated with a matrix that absorbs laser energy. When the laser is fired at the sample, the matrix and the dye molecules are desorbed and ionized, and the resulting ions are analyzed by the mass spectrometer. MALDI-MS can be used for imaging, allowing for the visualization of the spatial distribution of this compound on the fabric surface. nih.govresearchgate.net
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS): DESI-MS is another ambient ionization technique that can be used for the direct analysis of dyes on fabrics. mdpi.com A spray of charged solvent droplets is directed at the surface of the textile, where it desorbs and ionizes the dye molecules. The ions are then drawn into the mass spectrometer for analysis. DESI-MS is a non-invasive technique that provides rapid identification of the dye on the fiber surface.
These advanced analytical methods provide powerful tools for the specific and sensitive detection of matrix-bound this compound, offering valuable information for a range of scientific and industrial applications.
Computational and Theoretical Studies of Reactive Red 201
Density Functional Theory (DFT) Calculations for Reactive Red 201
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, properties, and reactivity of molecules. For reactive dyes, DFT calculations can provide valuable information about their molecular geometry, electronic transitions (relevant to color), and interactions with other species. DFT is often employed to study reaction mechanisms and predict the feasibility of different reaction pathways rsc.orgresearchgate.netresearchgate.netorientjchem.org.
Elucidation of Degradation Reaction Mechanisms (e.g., OH-Initiated Degradation Pathways)
DFT calculations are instrumental in elucidating the mechanisms by which reactive dyes degrade, particularly in advanced oxidation processes (AOPs) where reactive species like hydroxyl radicals (•OH) are involved rsc.orgrsc.orgmdpi.com. By calculating the energies of reactants, transition states, and products, DFT can map out the energy profile of a degradation reaction and identify the most favorable pathways.
For instance, a computational study on Reactive Red 2 (RR2) dianion investigated the OH-initiated degradation mechanism using DFT rsc.org. The study explored potential energy surfaces (PESs) to understand the reaction between RR2 and hydroxyl radicals in aquatic conditions, highlighting the key role of the hydroxyl radical in AOPs rsc.org. The first step in probable degradation pathways was identified as the initial association between the hydrogen atom in the attacking hydroxyl radical and an oxygen atom in one of the sulfonic groups of RR2 rsc.org.
While specific details for this compound are not available in the search results, DFT calculations would similarly be applied to investigate its degradation by hydroxyl radicals or other reactive species. This would involve identifying potential attack sites on the this compound molecule and calculating the energy barriers for different reaction steps, such as radical addition or hydrogen abstraction.
Potential Energy Surface (PES) Analysis of this compound Reactions
Potential Energy Surface (PES) analysis is a core application of DFT and other computational methods for studying chemical reactions. A PES represents the energy of a molecular system as a function of its geometry, allowing researchers to identify stable structures (minima), transition states (saddle points), and reaction pathways connecting them wayne.eduaip.org.
For this compound, PES analysis would be crucial for understanding its reactivity, including its reactions with fibers during the dyeing process or its degradation reactions. By mapping the PES, computational studies can determine the activation energies of different reactions, which are directly related to their reaction rates researchgate.netwayne.edu. This provides insights into how readily this compound undergoes certain transformations.
Studies on other reactive dyes or related chemical systems demonstrate the utility of PES analysis. For example, PESs have been explored to understand the mechanism of reaction between Reactive Red 2 dianion and hydroxyl radical rsc.org. PES analysis is also used in the development of reactive force fields for molecular dynamics simulations, ensuring that the force fields accurately describe bond breaking and formation aip.org.
Molecular Structure and Reactivity Predictions for this compound
DFT calculations can predict various molecular properties of this compound, including its optimized 3D structure, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO) researchgate.netorientjchem.org. These properties are directly related to the molecule's reactivity. The energy gap between the HOMO and LUMO, for instance, provides an indication of the molecule's kinetic stability and reactivity researchgate.netorientjchem.org.
Furthermore, DFT can be used to calculate reactivity indices, such as Fukui indices and electrostatic potential maps, which highlight the most reactive sites on the molecule researchgate.netorientjchem.orgresearchgate.net. This information is vital for predicting how this compound will interact with other molecules, whether they are the functional groups on a textile fiber or reactive species in a degradation process.
For example, DFT calculations have been used to study the molecular chemical reactivity of Congo Red dye, determining parameters like electrophilicity index, chemical potential, and chemical hardness based on HOMO and LUMO energies researchgate.net. Electrostatic potential analysis revealed active sites on the Congo Red molecule, explaining its interactions with adsorbents researchgate.net. Similar analyses would be applicable to this compound to understand its binding behavior and reactivity patterns.
Molecular Dynamics (MD) Simulations Applied to this compound Systems
Molecular Dynamics (MD) simulations are computational techniques that simulate the motion of atoms and molecules over time based on classical mechanics and force fields mdpi.comucl.ac.uk. MD simulations can provide insights into the dynamic behavior of molecules, their interactions with their environment (e.g., solvent, fiber surface), and the evolution of chemical systems over time. Reactive MD simulations, which use reactive force fields (like ReaxFF), can even model chemical reactions involving bond breaking and formation aip.orgmdpi.comucl.ac.ukpurdue.edu.
For this compound, MD simulations could be used to study its diffusion in solution, its adsorption behavior on different surfaces (such as cellulose (B213188) fibers), and its interactions with other molecules or ions present in a dyeing or wastewater treatment system. Reactive MD simulations could further explore the dynamic aspects of its degradation pathways, observing how the molecule changes over time as it reacts with other species mdpi.com.
While no specific MD studies on this compound were found, reactive MD simulations have been applied to study the degradation of other organic pollutants, such as tetracycline (B611298) antibiotics, by reactive species like hydroxyl radicals mdpi.com. These simulations can visualize interaction mechanisms at the atomic level and provide data on the rate of bond breaking and formation mdpi.com. MD simulations have also been used to study the flexibility and dynamics of metal-organic frameworks, highlighting their ability to model complex systems researchgate.net.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactive Dyes
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques that develop predictive models relating the chemical structure of compounds to their properties or activities wikipedia.orgamazon.com. These models use molecular descriptors, which are numerical representations of different aspects of a molecule's structure and properties, to build statistical models that can predict a specific property (QSPR) or biological activity (QSAR) wikipedia.orgresearchgate.net.
For reactive dyes, QSPR and QSAR modeling can be used to predict various properties relevant to their application and environmental impact, such as color depth, dyeing efficiency, solubility, biodegradability, and toxicity springernature.commdpi.comtandfonline.comresearchgate.netfrontiersin.orgresearchgate.net. By building QSPR/QSAR models based on a set of known reactive dyes, researchers can predict the properties of new or untested reactive dyes, including this compound, without the need for extensive experimental work wikipedia.orgspringernature.com.
Studies have successfully applied QSAR/QSPR methods to various aspects of dyes. For instance, QSAR models have been developed to predict the ecotoxicity of dyes, including acute toxicity, allergenicity, mutagenicity, and carcinogenicity springernature.comresearchgate.netresearchgate.net. QSAR models have also been used to predict the efficiency of dye removal by methods like electrochemical oxidation and coagulation, correlating molecular parameters calculated by DFT with removal rates tandfonline.comfrontiersin.org. Three-dimensional QSPR (3D-QSPR) techniques, such as Comparative Molecular Field Analysis (CoMFA), have been applied to understand the interaction of red reactive dyes with cellulose fibers, relating structural features to absorptivity mdpi.com. These studies demonstrate the potential of QSPR/QSAR modeling to predict the behavior and performance of this compound based on its molecular structure.
Reaction Pathway Prediction and Intermediate Characterization Through Computational Approaches
Computational approaches are increasingly used for predicting complete reaction pathways and characterizing transient reaction intermediates that are difficult to observe experimentally acs.orgnih.govcecam.orgfrontiersin.orgdiva-portal.orgacs.org. Methods ranging from automated reaction discovery algorithms to ab initio molecular dynamics can explore the complex chemical space and identify plausible reaction routes and the structures of intermediates formed along these routes acs.orgcecam.orgfrontiersin.org.
For this compound, computational methods can help in predicting the steps involved in its synthesis, its reaction with textile fibers, and its degradation pathways under various environmental conditions. Identifying and characterizing reaction intermediates is particularly important for understanding the full degradation mechanism and assessing the potential formation of hazardous byproducts mdpi.comnih.gov.
Studies on the degradation of Reactive Brilliant Red X-3B, another azo dye, used experimental analysis to identify degradation intermediates and propose a degradation mechanism mdpi.com. Computational methods, such as those discussed in the context of DFT and MD simulations, can support such experimental findings by providing theoretical evidence for the existence and stability of proposed intermediates and the feasibility of the reaction steps leading to their formation and subsequent transformation nih.govdiva-portal.org. Computational reaction prediction methods can explore numerous possible reactions and pathways, offering a comprehensive view of the chemical transformations this compound might undergo cecam.orgfrontiersin.orgacs.org.
Environmental Fate and Byproduct Assessment of Reactive Red 201 Degradation
Identification and Characterization of Reactive Red 201 Transformation Products
The degradation of reactive azo dyes like this compound can occur through various pathways, including biological and advanced oxidation processes (AOPs). Studies on similar reactive dyes, such as Reactive Red 2 and Reactive Brilliant Red X-3B, provide insights into the potential transformation products of this compound.
Advanced oxidation processes, often involving hydroxyl radicals (•OH), are effective in breaking down azo dyes. rsc.orgmdpi.commdpi.com Theoretical investigations on the degradation of Reactive Red 2 by OH-initiated processes have shown that the initial step often involves the association between the hydroxyl radical and a sulfonic group. rsc.org Degradation pathways can involve electrophilic substitution on carbon atoms. rsc.org
Biodegradation, particularly under anaerobic conditions, typically initiates with the cleavage of the azo bond (-N=N-), catalyzed by azoreductase enzymes. academicjournals.orgnih.govscientifictemper.com This cleavage results in the formation of colorless aromatic amines. academicjournals.orgnih.gov Complete mineralization often requires a sequential anaerobic/aerobic treatment, where the aromatic amines produced anaerobically are further degraded aerobically. academicjournals.orgnih.gov
The specific transformation products identified depend on the degradation method. For instance, ozonation of Reactive Red 239 was found to produce oxidation-resistant byproducts, and five byproducts were identified by GC/MS in one study. researchgate.net The presence of triazinyl groups can influence the degradation pathway and the resulting intermediates. mdpi.com
Assessment of Mineralization Pathways (e.g., Conversion to CO₂, H₂O, Inorganic Ions)
Mineralization refers to the complete degradation of organic compounds into simple inorganic substances like carbon dioxide (CO₂), water (H₂O), and inorganic ions. Achieving complete mineralization of reactive dyes is a key goal in wastewater treatment.
While various degradation processes can effectively decolorize reactive dyes by breaking down the chromophore (the part of the molecule responsible for color, often the azo bond), complete mineralization is often more challenging. mdpi.comscielo.org.mxnih.gov Studies using AOPs like photo-Fenton processes have shown high decolorization rates for reactive dyes, but the removal of Total Organic Carbon (TOC), a measure of the total amount of organic compounds, can be less efficient, indicating incomplete mineralization. mdpi.comnih.gov For example, ozonation of Reactive Orange 16 achieved high color removal but only a maximum of 48% TOC removal. nih.gov Similarly, Fenton and photo-Fenton processes applied to Reactive Red 120 showed that while color was removed, the dye was not completely mineralized. scielo.org.mx
The mineralization of organic pollutants, including dye byproducts, can lead to the formation of inorganic ions such as chloride (Cl⁻), nitrate (B79036) (NO₃⁻), and sulfate (B86663) (SO₄²⁻). mdpi.comresearchgate.net In the degradation of Reactive Brilliant Red X-3B, the concentrations of Cl⁻, NO₃⁻, and SO₄²⁻ were observed to increase over time, suggesting the breakdown of the dye structure and the release of these ions. mdpi.com
Complete mineralization pathways often involve the generation of highly reactive species like hydroxyl radicals (•OH), which can oxidize organic pollutants to CO₂, H₂O, and low molecular weight products. mdpi.comresearchgate.net
Persistence of Azo and Triazinyl Groups in this compound Degradation Intermediates
The persistence of certain functional groups within the dye molecule during degradation is a significant environmental concern. The azo group (-N=N-) and the triazinyl group are key structural components of this compound. worlddyevariety.com
Anaerobic degradation is known to primarily target the azo bond, leading to its cleavage and decolorization. academicjournals.orgnih.gov However, the resulting aromatic amines may still require further degradation. academicjournals.orgnih.gov
In contrast, the triazinyl group, particularly in reactive dyes, has been reported to be more recalcitrant to degradation compared to the azo bond. mdpi.com Studies on Reactive Brilliant Red X-3B indicated that the azo bond was easily decomposed, often in the form of N₂, while the triazinyl group was resistant to ring opening. mdpi.com This suggests that intermediates containing the triazinyl structure may persist in the environment or require more vigorous treatment methods for their breakdown. The stability of the triazinyl ring can contribute to the formation of oxidation-resistant byproducts. researchgate.net Some triazine-containing byproducts, such as 4-amino-6-chloro-1,3,5-triazine-2-ol formed during the ozonation of Reactive Red 239, have been observed to pass through biological treatment processes relatively unscathed, potentially inhibiting nitrification. researchgate.net
Formation of Oxidation-Resistant Byproducts from this compound
The formation of byproducts that are resistant to further oxidation is a common issue in the treatment of reactive dye wastewater using oxidation processes. These persistent byproducts can still pose environmental risks even after the parent dye has been decolorized.
Studies have shown that while oxidation processes are effective at breaking down the chromophore and removing color, the resulting byproducts may still contain aromatic rings or other stable structures that are not easily mineralized. researchgate.netnih.gov For example, low carbon removals observed after ozonation of Reactive Red 239, despite significant decolorization, indicated the formation of oxidation-resistant byproducts. researchgate.net
The recalcitrant nature of certain functional groups, such as the triazinyl group, contributes to the formation of these resistant byproducts. mdpi.comresearchgate.net These byproducts can accumulate in treated wastewater and potentially enter the environment. Identifying and characterizing these oxidation-resistant intermediates is crucial for developing more effective treatment strategies that ensure complete mineralization or transformation into less harmful substances.
Role of Tautomerization in this compound Degradation Product Distribution
Tautomerization, the interconversion of isomers that differ in the position of a proton and a double bond, can play a role in the degradation of azo dyes. Azo dyes with a hydroxyl group adjacent to the azo bond can exist in equilibrium with their hydrazone tautomer. rsc.org
Theoretical investigations on the degradation of Reactive Red 2 by hydroxyl radicals found that the tautomerization between the azo and hydrazone forms influenced the distribution of degradation intermediates and products. rsc.org The hydroxyl radical can attack different sites on both the azo and hydrazone forms, leading to diverse reaction channels. rsc.org For instance, calculations showed different C-attack channels for the Reactive Red 2 dianion (azo form) and its hydrazone tautomer. rsc.org
The equilibrium between the azo and hydrazone tautomers can be affected by factors such as pH and the presence of metal ions. rsc.org Changes in this equilibrium can consequently alter the dominant degradation pathways and the suite of byproducts formed. Understanding the role of tautomerization is therefore important for predicting and controlling the degradation outcomes of this compound.
Data Table: Examples of Ions Detected During Reactive Dye Degradation
| Ion | Source in Dye Structure (Potential) | Observation in Degradation Studies (Example Dye) |
| Cl⁻ | Chlorinated reactive groups | Increase observed during Reactive Brilliant Red X-3B degradation mdpi.com |
| NO₃⁻ | Amino groups, potentially azo bond | Increase observed during Reactive Brilliant Red X-3B degradation mdpi.com |
| SO₄²⁻ | Sulfonic groups | Increase observed during Reactive Brilliant Red X-3B degradation mdpi.com |
Data Table: Mineralization Efficiency Examples for Reactive Dyes (via TOC removal)
| Dye (Example) | Treatment Process | Maximum TOC Removal (%) | Citation |
| Reactive Orange 16 | Ozonation | 48 | nih.gov |
| Reactive Red 120 | Fenton/Photo-Fenton | Incomplete mineralization | scielo.org.mx |
| Reactive Red 2 | Ozonation (OIEF system) | 82 | rsc.org |
Note: TOC removal is an indicator of mineralization; 100% TOC removal signifies complete mineralization.
This compound is a chemical compound primarily used as a reactive dye in the textile industry. chemicalbook.com It is known for its ability to form a strong chemical bond with cellulosic fibers like cotton and viscose, resulting in excellent colorfastness and wash resistance. iwaponline.com However, its high solubility and chemical stability contribute to its environmental persistence, posing challenges for wastewater treatment and necessitating effective remediation strategies. iwaponline.com The chemical structure of reactive dyes, including this compound, often contains aromatic amines, which can degrade into potentially carcinogenic and mutagenic byproducts. iwaponline.com
This article focuses on emerging research directions and future perspectives for the treatment and handling of this compound, specifically addressing advanced removal techniques, material development, mechanistic understanding, continuous processing, characterization, and the application of green chemistry principles.
Emerging Research Directions and Future Perspectives for Reactive Red 201
Hybrid and Integrated Treatment Systems for Enhanced Reactive Red 201 Removal Efficiency
Hybrid and integrated treatment systems are gaining attention for their potential to overcome the limitations of single treatment methods for reactive dyes like this compound. Combining different processes can lead to synergistic effects, improving removal efficiency and addressing the complex nature of textile wastewater. For instance, coupling electrocoagulation with biosorption in a hybrid reactor has shown high decolorization efficiency for Reactive Red 241, a related reactive dye. deswater.com This approach achieved 99.56% color removal in 20 minutes under optimal conditions, demonstrating the potential of integrated systems for effective treatment with lower energy consumption and operational costs compared to individual processes. deswater.com
Studies on other reactive dyes, such as Reactive Red 24, have also explored dual-coagulant systems, investigating the effect of dosing methods and pH on color removal and floc aggregation. researchgate.net While the specific application to this compound needs further research, the success with similar reactive dyes suggests that hybrid coagulation-flocculation systems could be promising. researchgate.netbioline.org.br Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, are often integrated with biological treatments or used in combination with other chemical methods to enhance dye degradation. iwaponline.comnih.gov For example, a photo-Fenton-like process combining UV, Mn²⁺, and H₂O₂ demonstrated synergistic effects for the degradation of Reactive Brilliant Red X-3B, another azo dye, achieving high decolorization rates. mdpi.com
The advantages of hybrid systems include high efficiency in removing various contaminants and potential cost savings, although they require careful optimization and can generate significant sludge. iwaponline.com Research continues to focus on developing more efficient and cost-effective hybrid techniques for treating reactive dye wastewater. iwaponline.comdeswater.com
Development of Novel and Sustainable Materials for this compound Remediation (e.g., Biochar, Advanced Nanomaterials)
The development of novel and sustainable materials is a key area of research for the effective remediation of this compound. Adsorption using various materials is a widely adopted method due to its cost-effectiveness and efficiency. rsc.orgresearchgate.net Biochar, a carbonaceous material produced from biomass pyrolysis, has emerged as a sustainable adsorbent with desirable physicochemical properties, including a large surface area, porous structure, and surface functional groups that facilitate dye removal. frontiersin.orgmdpi.com
To enhance the adsorption capacity of biochar, researchers are exploring modifications and composites. Nano-biochar, produced by reducing the size of biochar to the nanoscale, exhibits enhanced properties such as higher surface area and improved surface functionality, making it a promising adsorbent for various pollutants, including dyes. frontiersin.orgacs.orgresearchgate.net Metal-doped biochar adsorbents, such as those modified with calcium chloride or incorporating bismuth oxychloride nanoparticles, have shown significantly increased adsorption capacities for various contaminants, including reactive dyes like Reactive Red 120. mdpi.com
Advanced nanomaterials, including metal oxides and nanocomposites, are also being investigated for their potential in this compound remediation through adsorption and photocatalytic degradation. For instance, ZnO/biochar nanocomposites synthesized via facile pyrolysis have demonstrated high adsorption capacity for methylene (B1212753) blue dye. acs.org Photocatalysts like AgBr-TiO₂ nanocomposites have shown high efficiency (97%) in degrading azo dyes like Reactive Red 120 under sunlight. researchgate.net Similarly, ZnO/BiVO₄ S-scheme heterojunction photocatalysts synthesized using an ultrasonic route have been effective in degrading reactive red dye (RR141) under sunlight. acs.org These studies highlight the potential of engineered biochar and advanced nanomaterials for efficient and sustainable reactive dye removal.
Advanced Mechanistic Understanding at the Molecular Level for Improved Process Design for this compound
A deeper understanding of the degradation mechanisms of this compound at the molecular level is crucial for designing more effective treatment processes. Advanced oxidation processes (AOPs) are widely studied for their ability to degrade reactive dyes through the generation of reactive species, primarily hydroxyl radicals (•OH). mdpi.comrsc.orgacs.org Theoretical investigations using computational methods, such as density functional theory, are being employed to decipher the reaction pathways of reactive dye degradation initiated by hydroxyl radicals. rsc.org
Studies on Reactive Red 2 (RR2), a related azo dye, have explored the OH-initiated degradation mechanism, identifying possible C-attack electrophilic substitution channels and the influence of tautomerization on degradation intermediates. rsc.org Understanding how these reactive species interact with the dye molecule and the subsequent breakdown pathways is essential for optimizing AOPs. acs.orgacs.org
For biological treatment methods, elucidating the degradation pathways involves identifying the intermediate products formed by microbial activity. Techniques like UV-Vis spectrophotometry, HPLC, GC-MS, and FTIR are used to characterize degraded metabolites and understand the cleavage of chemical bonds within the dye structure, such as azo bonds and aromatic rings. jabsonline.org For Reactive Red 120, analysis of degraded metabolites by a bacterial consortium indicated the cleavage of the –N=N– bond, degradation of aromatic rings, loss of sulphone groups, and breakage of the C–Cl bond, allowing for the proposal of a detailed degradation pathway. jabsonline.org This molecular-level understanding informs the design of microbial tools for bioremediation and the optimization of biological treatment processes.
Continuous Flow Systems and Scale-Up Considerations in this compound Processing (e.g., Continuous Dye Synthesis Research)
The transition from batch to continuous flow systems is a significant trend in chemical processing, offering advantages in terms of efficiency, safety, and scalability. ucl.ac.ukmit.edu While much of the research on reactive dyes focuses on treatment, continuous flow principles are also relevant to dye synthesis and potentially integrated synthesis-treatment processes.
Research in continuous flow organic synthesis, particularly utilizing techniques like reactive extrusion, is exploring scalable solutions for various chemical reactions. ucl.ac.uk Although specific studies on the continuous synthesis of this compound in flow systems were not prominently found, work on the continuous synthesis of other azo pigments and reactive dyes highlights the applicability of these methods. researchgate.net For instance, continuous-flow coupling reactions have been developed for the synthesis of Pigment Red 146 and Azo Yellow 14, demonstrating improved purity and control compared to batch processes. researchgate.net
Scale-up considerations for reactive dye processing, whether synthesis or degradation, involve careful reactor design and process engineering to maintain efficiency and control at larger scales. mit.eduannualreviews.org Continuous flow reactors, such as tubular or capillary reactors, are often used for scaling up photochemical reactions, ensuring homogeneous irradiation and consistent kinetics. annualreviews.org Challenges in scaling up continuous processes can include managing solids and controlling temperature, necessitating further engineering development. ucl.ac.uk The application of continuous flow principles to reactive dye synthesis and degradation holds promise for more efficient and potentially greener industrial processes.
Advanced Characterization Techniques for this compound in Complex Environmental Matrices
Accurate identification and quantification of this compound and its degradation products in complex environmental matrices, such as wastewater and contaminated soil or water, require advanced characterization techniques. Spectroscopic methods are widely used for the analysis of dyes. UV-Vis spectrophotometry is a common technique for monitoring dye concentration and decolorization efficiency in treatment processes. jabsonline.org
For detailed structural analysis and identification of degradation intermediates, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared (FTIR) spectroscopy are invaluable. jabsonline.org FTIR can provide information about the functional groups and structural changes in the dye molecule during degradation. jabsonline.org GC-MS and HPLC are effective for separating and identifying various compounds in a mixture, allowing for the elucidation of degradation pathways. jabsonline.org
Other advanced techniques are also relevant for characterizing materials used in remediation and analyzing pollutants in environmental samples. X-ray diffraction (XRD) is used to characterize the crystal structure of solid adsorbents like hydrotalcites used for Reactive Red 120 removal. researchgate.net Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide insights into the morphology and structure of materials like biochar and nanomaterials used for remediation. researchgate.net Techniques like Energy Dispersive Spectroscopy (EDS) can provide elemental composition information. deswater.commdpi.com The combination of microscopic and spectroscopic techniques is particularly powerful for comprehensive characterization in complex matrices. mdpi.comfrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
